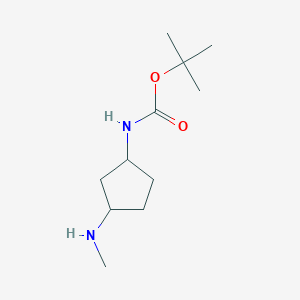

tert-Butyl (3-(methylamino)cyclopentyl)carbamate

Description

Contextualization of the Compound as a Strategic Synthetic Intermediate

Tert-butyl (3-(methylamino)cyclopentyl)carbamate serves as a key strategic intermediate due to the orthogonal nature of its two amino functionalities. The tert-butyloxycarbonyl (Boc) protecting group on the primary amine allows for selective deprotection under acidic conditions, leaving the less reactive methylamino group intact for subsequent transformations. This differential reactivity is crucial in multi-step syntheses where sequential introduction of different substituents is required.

The cyclopentyl ring provides a rigid, three-dimensional framework that is a common motif in many biologically active molecules. The stereochemistry of the amino groups on this ring can be controlled during synthesis, leading to specific diastereomers that are often essential for pharmacological activity. The presence of both a primary amine (protected as a carbamate) and a secondary amine allows for the divergent synthesis of a wide range of derivatives.

Overview of Methodological Approaches in its Derivatization and Utility

The derivatization of this compound can be approached through several well-established methodologies in organic synthesis. The nucleophilic nature of the secondary methylamino group allows for a variety of reactions, including but not limited to:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield tertiary amines.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

Following these transformations, the Boc-protecting group can be selectively removed to liberate the primary amine, which can then undergo a similar set of reactions with different reagents, allowing for the synthesis of complex, unsymmetrical molecules. This strategic utility is particularly valuable in the construction of combinatorial libraries for drug discovery.

Scope and Significance of Academic Research on the Compound’s Synthetic Pathways

While dedicated academic research focusing solely on the synthetic pathways to this compound is not extensively documented in publicly available literature, its preparation can be inferred from established synthetic methodologies for similar aminocyclopentane derivatives. The synthesis of such compounds often involves the use of orthogonally protected diaminocyclopentane synthons. acs.org

General approaches to the synthesis of the core structure may involve:

Reductive amination: A common strategy would involve the reductive amination of a suitably protected aminocyclopentanone with methylamine (B109427).

Ring-opening of cyclic precursors: The synthesis could potentially start from a cyclopentene (B43876) derivative that undergoes a sequence of reactions to introduce the two amino groups with the desired stereochemistry.

From chiral pool materials: Enantiomerically pure starting materials can be used to control the absolute stereochemistry of the final product.

The significance of research into the synthesis of this and related compounds lies in their potential application as building blocks for pharmaceutically active compounds. The diaminocyclopentane core is a feature of various molecules investigated for therapeutic purposes. Therefore, efficient and stereoselective synthetic routes to intermediates like this compound are of considerable interest to the medicinal chemistry community.

Compound Information Table

| Compound Name | Synonyms | Molecular Formula | Molecular Weight |

| This compound | tert-butyl N-[3-(methylamino)cyclopentyl]carbamate | C₁₁H₂₂N₂O₂ | 214.31 g/mol |

| tert-Butyloxycarbonyl chloride (Boc Anhydride) | Di-tert-butyl dicarbonate (B1257347) | C₁₀H₁₈O₅ | 218.25 g/mol |

| Methylamine | Aminomethane | CH₅N | 31.06 g/mol |

Synthetic Precursor Data

| Precursor Name | Role in Synthesis | Key Reaction Type |

| Boc-protected aminocyclopentanone | Ketone for reductive amination with methylamine | Reductive Amination |

| 3-Aminocyclopentanol | Starting material for functional group interconversion | Multiple steps |

| Cyclopentene oxide | Precursor for ring-opening and amination | Epoxide Ring-Opening |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[3-(methylamino)cyclopentyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-5-8(7-9)12-4/h8-9,12H,5-7H2,1-4H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCDRFLDIOBQXPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(C1)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl 3 Methylamino Cyclopentyl Carbamate

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of tert-butyl (3-(methylamino)cyclopentyl)carbamate reveals several potential synthetic routes. The primary disconnections involve the two C-N bonds. The carbamate (B1207046) group can be disconnected to reveal a primary amine and tert-butoxycarbonyl (Boc) anhydride (B1165640), a standard protecting group strategy. The methylamino group can be disconnected via reductive amination from a ketone precursor or through direct alkylation of a primary amine.

A plausible retrosynthetic pathway would start by disconnecting the Boc-protected amine and the methylamino group. This leads back to a key intermediate, a 1,3-diaminocyclopentane. This diamine can be further disconnected to a cyclopentane (B165970) precursor with suitable functional groups for the introduction of the amino moieties, such as a cyclopentanedione or a cyclopentene (B43876) derivative. A potential starting material could be cyclopentane-1,3-dione, which can be derived from bio-based feedstocks. rsc.org The synthesis would then involve the formation of the diamine, followed by selective protection and methylation.

Another key disconnection could involve the cyclopentane ring itself, potentially through a cycloaddition reaction to construct the five-membered ring with the desired stereochemistry. nih.gov This approach could offer a higher degree of control over the stereochemical outcome.

Enantioselective and Diastereoselective Synthesis Approaches

Achieving the desired stereochemistry in the final product is a critical aspect of the synthesis. Both enantioselective and diastereoselective methods can be employed to control the relative and absolute configuration of the substituents on the cyclopentane ring.

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral cyclopentane derivatives. For instance, the asymmetric hydrogenation of a suitably substituted cyclopentene precursor using a chiral catalyst could establish the desired stereocenters. acs.org Chiral rhodium or iridium complexes with chiral phosphine (B1218219) ligands have been successfully used for the asymmetric hydrogenation of various olefins, yielding products with high enantiomeric excess.

Another approach involves the desymmetrization of a prochiral cyclopentene-1,3-dione. mdpi.comresearchgate.net This can be achieved through an organocatalytic asymmetric Michael addition or a related conjugate addition reaction, which would introduce the first stereocenter and set the stage for the introduction of the second amino group with controlled diastereoselectivity.

The use of chiral auxiliaries is a well-established method for controlling stereochemistry in organic synthesis. wikipedia.orgsigmaaldrich.com A chiral auxiliary can be temporarily attached to the cyclopentane core or a precursor, directing the stereochemical outcome of subsequent reactions. For example, a chiral oxazolidinone auxiliary could be used to direct the diastereoselective alkylation of a cyclopentanone (B42830) enolate. After the desired stereochemistry is established, the auxiliary can be cleaved and recovered. Pseudoephedrine is another effective chiral auxiliary that can be used to synthesize optically active carboxylic acids, which could be precursors to the target molecule.

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. nih.gov Terpenes, amino acids, and carbohydrates are common chiral pool sources. For the synthesis of this compound, a starting material like a chiral cyclopentenone, which can be derived from natural sources, could be employed. acs.orgnih.gov The existing stereocenter(s) in the starting material would then guide the stereochemistry of the subsequent transformations.

Optimization of Reaction Conditions and Yields

The efficiency of the synthetic route is highly dependent on the optimization of each reaction step. Key transformations in the synthesis of the target molecule include the protection of the amino groups and the N-methylation step.

Selective mono-Boc protection of a diamine can be challenging due to the competing formation of the di-protected product. sigmaaldrich.comresearchgate.net One effective method involves the use of one equivalent of an acid, such as hydrochloric acid or trifluoroacetic acid, to protonate one of the amino groups, rendering it less nucleophilic. sciforum.netscielo.org.mx Subsequent addition of one equivalent of Boc anhydride then selectively protects the free amino group. researchgate.net

| Reagent 1 | Reagent 2 | Solvent | Temperature (°C) | Yield of Mono-Boc Product (%) |

| 1,3-Diaminopropane | Boc Anhydride (0.1 eq) | Dichloromethane (B109758) | 0 to RT | 84 |

| Ethylenediamine | Boc Anhydride (1 eq) / HCl (1 eq) | Methanol | 0 to RT | 87 |

| Piperazine | Boc Anhydride (0.8 eq) | Methanol | Room Temperature | 45 |

This table presents data for analogous diamine protections to illustrate typical conditions and yields. sigmaaldrich.comresearchgate.netchemicalbook.com

Reductive amination is a common and efficient method for the N-methylation of amines. wikipedia.org This reaction typically involves the treatment of a primary amine with formaldehyde (B43269) in the presence of a reducing agent. masterorganicchemistry.com The Eschweiler-Clarke reaction, which uses formic acid as both the reducing agent and the source of the methyl group, is a classic method for N-methylation. mdpi.com More modern approaches utilize milder reducing agents like sodium borohydride (B1222165) or sodium cyanoborohydride. organic-chemistry.org

| Amine Substrate | Methylating Agent | Reducing Agent | Solvent | Yield (%) |

| Primary/Secondary Amines | Formaldehyde | Formic Acid (Eschweiler-Clarke) | - | High |

| Primary/Secondary Amines | Formaldehyde | Sodium Cyanoborohydride | Methanol | Good to Excellent |

| Secondary Amines | Paraformaldehyde | Phenylsilane / Copper Catalyst | Toluene | Good to Excellent |

This table summarizes common conditions for reductive amination to illustrate the variety of available methods. masterorganicchemistry.commdpi.comorganic-chemistry.org

Novel Synthetic Route Development and Process Intensification

The development of novel and more efficient synthetic routes is an ongoing endeavor in chemical synthesis. For the production of this compound, particularly on a larger scale, process intensification strategies could be highly beneficial. blazingprojects.com

Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, offers several advantages, including improved heat and mass transfer, better reaction control, and enhanced safety. pharmasalmanac.com The mono-Boc protection of diamines, which can be challenging in batch, has been shown to be amenable to flow chemistry, allowing for precise control of stoichiometry and reaction time to maximize the yield of the desired mono-protected product. sigmaaldrich.com

Biocatalysis, the use of enzymes to catalyze chemical reactions, is another area of active research that could be applied to the synthesis of the target molecule. nih.gov Enzymes can offer high stereoselectivity and operate under mild reaction conditions, making them an attractive green chemistry approach. For example, a transaminase could be used for the asymmetric synthesis of a chiral aminocyclopentane intermediate.

The integration of continuous flow processes with biocatalytic steps could lead to a highly efficient and sustainable manufacturing process for this compound and other valuable pharmaceutical intermediates. cetjournal.it

Comparative Analysis of Synthetic Efficiencies and Green Chemistry Principles

Two primary synthetic strategies can be envisaged for the preparation of this compound. The first route proceeds via the formation of a key diamine intermediate, N-methyl-cyclopentane-1,3-diamine, followed by selective protection of one of the amino groups. A second, alternative approach involves the sequential introduction of the amino and methylamino functionalities onto a cyclopentane backbone. This section will provide a comparative analysis of these hypothetical, yet chemically sound, routes, focusing on their synthetic efficiencies and alignment with green chemistry principles.

A plausible and efficient synthetic approach to this compound commences with the readily available starting material, cyclopentane-1,3-dione. This route involves the formation of a key intermediate, N-methyl-cyclopentane-1,3-diamine, followed by a selective N-Boc protection.

The initial step involves the conversion of cyclopentane-1,3-dione to cyclopentane-1,3-dioxime. This is typically achieved by reacting the dione (B5365651) with hydroxylamine (B1172632) hydrochloride in the presence of a base. Subsequently, the dioxime is hydrogenated to yield cyclopentane-1,3-diamine. A more direct approach to a related diamine has been demonstrated, which could potentially be adapted for the synthesis of the N-methylated analogue. For instance, a green route for the synthesis of cyclopentane-1,3-diamine (CPDA) from hemicellulosic feedstock has been established, involving the conversion of cyclopentane-1,3-dione into cyclopentane-1,3-dioxime (CPDX), followed by a mild oxime hydrogenation over Rh/C to afford the desired CPDA. rsc.org To obtain the required N-methyl-cyclopentane-1,3-diamine, a reductive amination of cyclopentane-1,3-dione with a mixture of ammonia (B1221849) and methylamine (B109427) could be employed, although this may lead to a mixture of products requiring separation. A more controlled, stepwise approach would involve the initial formation of 3-aminocyclopentanone (B3224326), followed by a second reductive amination with methylamine.

Once the N-methyl-cyclopentane-1,3-diamine is obtained, the final step is the selective protection of one of the amino groups with a tert-butoxycarbonyl (Boc) group. This is a common transformation in organic synthesis, and various methods are available. A general method for the selective mono-Boc protection of diamines involves the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a suitable base. scielo.org.mx The selectivity of this reaction is crucial to avoid the formation of the di-Boc protected product.

An alternative synthetic strategy would circumvent the formation of the symmetrical diamine intermediate and instead introduce the two different nitrogen functionalities sequentially. This approach could start from a suitable cyclopentene derivative or a differentially functionalized cyclopentane.

For example, one could envision a route starting from 3-aminocyclopent-1-ene. The primary amino group could be protected with a Boc group, followed by the functionalization of the double bond to introduce the methylamino group. This could potentially be achieved through a hydroboration-oxidation to an alcohol, followed by conversion to a leaving group and subsequent displacement with methylamine.

Alternatively, a route starting from a protected 3-aminocyclopentanone could be considered. The ketone functionality could be subjected to reductive amination with methylamine to introduce the second nitrogen group. Subsequent deprotection and selective Boc protection would lead to the final product.

To provide a clearer comparison, let's outline the potential steps and reagents for each route in the following data tables.

Data Table 1: Proposed Synthetic Route 1 via Diamine Intermediate

| Step | Transformation | Starting Material | Reagents and Conditions | Product | Estimated Yield | Green Chemistry Considerations |

| 1a | Dioxime formation | Cyclopentane-1,3-dione | Hydroxylamine hydrochloride, Base (e.g., NaOAc) | Cyclopentane-1,3-dioxime | High | Use of a salt as a byproduct. |

| 1b | Hydrogenation | Cyclopentane-1,3-dioxime | H₂, Catalyst (e.g., Rh/C) | Cyclopentane-1,3-diamine | High | Use of a noble metal catalyst. |

| 1c | Reductive Amination (alternative to 1a/1b) | Cyclopentane-1,3-dione | Methylamine, Ammonia, Reducing agent (e.g., NaBH₃CN), H₂/Catalyst | N-methyl-cyclopentane-1,3-diamine | Moderate | Potential for mixed products, use of cyanide-based reagent. |

| 2 | Selective Boc Protection | N-methyl-cyclopentane-1,3-diamine | Di-tert-butyl dicarbonate, Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) | This compound | Moderate to High | Use of a common protecting group reagent, generation of CO₂ and t-butanol as byproducts. |

Data Table 2: Proposed Synthetic Route 2 via Sequential Functionalization

| Step | Transformation | Starting Material | Reagents and Conditions | Product | Estimated Yield | Green Chemistry Considerations |

| 1 | Boc Protection | 3-Aminocyclopent-1-ene | Di-tert-butyl dicarbonate, Base | tert-Butyl (cyclopent-3-en-1-yl)carbamate | High | Standard protection chemistry. |

| 2 | Hydroboration-Oxidation | tert-Butyl (cyclopent-3-en-1-yl)carbamate | 1. BH₃·THF; 2. H₂O₂, NaOH | tert-Butyl (3-hydroxycyclopentyl)carbamate | High | Use of borane (B79455) reagents. |

| 3 | Mesylation/Tosylation | tert-Butyl (3-hydroxycyclopentyl)carbamate | MsCl or TsCl, Base | tert-Butyl (3-(mesyloxy/tosyloxy)cyclopentyl)carbamate | High | Formation of salt byproducts. |

| 4 | Nucleophilic Substitution | tert-Butyl (3-(mesyloxy/tosyloxy)cyclopentyl)carbamate | Methylamine | This compound | Moderate | Use of a volatile and flammable reagent (methylamine). |

Comparative Analysis:

Synthetic Efficiency:

Green Chemistry Principles:

From a green chemistry perspective, both routes have their advantages and disadvantages.

Use of Hazardous Substances: Route 1c, if employing sodium cyanoborohydride, involves a toxic reagent. The hydrogenation step (1b) is generally considered a green reaction, although it requires a precious metal catalyst. Route 2 involves the use of potentially hazardous reagents like borane and mesyl or tosyl chloride. Methylamine is a flammable and toxic gas.

Solvents and Energy: Both routes would likely employ organic solvents. The hydrogenation in Route 1 and some steps in Route 2 might require elevated temperatures or pressures, contributing to energy consumption. The development of catalytic and solvent-free or aqueous-based procedures for these transformations would significantly improve their green profile. For instance, the bio-based synthesis of the diamine precursor mentioned for Route 1 is a significant step towards a greener process. rsc.org

Waste Generation: Route 2 is likely to generate more waste due to the multi-step nature and the formation of stoichiometric byproducts. Route 1, particularly if optimized for high selectivity in the Boc protection step, could be more waste-efficient.

Chemical Transformations and Reactivity of Tert Butyl 3 Methylamino Cyclopentyl Carbamate

Carbamate (B1207046) Deprotection Strategies and Mechanisms

The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under a variety of conditions and its facile removal under acidic conditions. The deprotection of the carbamate in tert-butyl (3-(methylamino)cyclopentyl)carbamate is a critical step to liberate the primary amine for subsequent reactions.

Commonly, strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) are employed for efficient Boc deprotection. The mechanism involves protonation of the carbonyl oxygen of the carbamate, which facilitates the cleavage of the tert-butyl group as a stable tert-butyl cation. This cation is subsequently quenched by the counter-ion or can be trapped by scavengers to prevent unwanted side reactions. The resulting carbamic acid is unstable and readily decarboxylates to yield the free primary amine.

| Reagent/Condition | Solvent | Temperature | Notes |

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature | Standard and highly effective method. |

| Hydrochloric acid (HCl) | Dioxane, Ethyl Acetate | Room Temperature | Common and cost-effective alternative. |

| Oxalyl chloride/Methanol | Methanol | Room Temperature | Mild conditions, suitable for sensitive substrates. |

| Phosphoric acid (aqueous) | - | - | An environmentally benign option. |

| Sulfuric acid | tert-Butyl acetate | - | Strong acid for robust substrates. |

Cyclopentane (B165970) Ring Modifications and Functionalization

The cyclopentane ring of this compound serves as a scaffold that can be further functionalized to introduce molecular complexity. The presence of the amino substituents influences the reactivity of the ring, and various strategies can be employed for its modification.

While direct C-H functionalization of the cyclopentane ring is challenging, the existing amino groups can be used to direct or facilitate modifications. For instance, after deprotection of the Boc group, the resulting primary amine can be converted into other functional groups that can then participate in ring-forming or ring-modification reactions.

In related systems, the synthesis of polyhydroxylated cyclopentane β-amino acids has been achieved through stereoselective aza-Michael functionalization of cyclopentene-1-carboxylic acid esters, which are in turn generated via ring-closing metathesis. This highlights a potential route for introducing hydroxyl groups onto the cyclopentane ring of derivatives of the title compound. The stereochemical outcome of such reactions is often influenced by the existing substituents on the ring.

Aminomethylation and Related Alkylation Reactions at the Nitrogen Center

The secondary methylamino group in this compound is a key site for nucleophilic attack, allowing for a variety of alkylation reactions to introduce further substituents. The reactivity of this secondary amine can be modulated, and it can be selectively alkylated in the presence of the Boc-protected primary amine.

One common transformation is N-alkylation, which can be achieved using various alkylating agents such as alkyl halides or sulfonates in the presence of a base. The choice of base is crucial to avoid deprotonation and subsequent reaction of the carbamate nitrogen. Non-nucleophilic bases like diisopropylethylamine (DIPEA) are often employed.

A one-pot tandem direct reductive amination followed by N-Boc protection has been developed for the synthesis of N-Boc protected secondary amines. This methodology could be conceptually reversed for the alkylation of the secondary amine in the title compound. The secondary amine can react with an aldehyde or ketone to form an iminium ion, which is then reduced in situ by a hydride source like sodium triacetoxyborohydride (B8407120) (STAB). This process allows for the introduction of a wide range of substituents at the nitrogen center. This method is advantageous as it often avoids overalkylation, which can be a side reaction in traditional alkylations.

| Reaction Type | Reagents | Notes |

| N-Alkylation | Alkyl halide, Base (e.g., DIPEA) | Standard method for introducing alkyl groups. |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., STAB) | Versatile method for introducing diverse substituents. |

Stereochemical Implications in Downstream Reactions

The stereochemistry of the 1,3-disubstituted cyclopentane ring in this compound has significant implications for the stereochemical outcome of subsequent reactions. The existing chiral centers can direct the approach of reagents, leading to diastereoselective transformations.

When a new chiral center is formed during a reaction, the existing stereocenters can influence the stereochemistry of the newly formed center, often resulting in one diastereomer being formed in excess. For example, in reactions involving the functionalization of the cyclopentane ring or alkylation at the nitrogen if a chiral aldehyde is used, the stereochemistry of the starting material will likely influence the stereochemical outcome of the product.

The relative stereochemistry of the two amino groups (cis or trans) will dictate the conformation of the cyclopentane ring and the accessibility of different reaction sites. This can be exploited to achieve high levels of stereocontrol in downstream synthetic steps. Understanding the inherent stereochemical biases of the starting material is crucial for planning synthetic sequences that require specific stereoisomers of the final product.

Chemo- and Regioselectivity in Multi-step Transformations

The presence of two distinct nitrogen atoms with different protecting groups and substitution patterns in this compound allows for excellent control over chemo- and regioselectivity in multi-step transformations.

The Boc-protected primary amine is significantly less nucleophilic than the secondary methylamino group. This difference in reactivity allows for selective reactions at the secondary amine without affecting the Boc-protected amine. For example, alkylation or acylation can be performed selectively on the more nucleophilic secondary amine.

Furthermore, the Boc group can be selectively removed under acidic conditions, leaving the secondary amine intact. This orthogonal protection strategy is a cornerstone of modern organic synthesis, enabling the sequential functionalization of the two amino groups. For instance, the secondary amine could first be alkylated, followed by deprotection of the Boc group and subsequent reaction of the now-free primary amine. This level of control is essential for the synthesis of complex molecules with well-defined substitution patterns.

Mechanistic Investigations of Key Derivatization Reactions

The mechanisms of the key derivatization reactions of this compound are well-established in the broader context of organic chemistry.

The acid-catalyzed deprotection of the Boc group proceeds via a unimolecular elimination (E1) of the tert-butyl cation from the protonated carbamate. The stability of the tertiary carbocation is the driving force for this reaction. The subsequent decarboxylation of the carbamic acid is a rapid, often concerted process.

Alkylation of the secondary amine is a classic nucleophilic substitution reaction, typically following an SN2 pathway where the amine nitrogen acts as the nucleophile attacking the electrophilic carbon of the alkylating agent. The rate and efficiency of this reaction are influenced by the nature of the alkylating agent, the solvent, and the base used.

Reductive amination involves the initial formation of an iminium ion from the reaction of the secondary amine with an aldehyde or ketone. This is followed by the hydride reduction of the iminium ion. The mechanism of the reduction step depends on the specific hydride reagent used. For instance, with sodium triacetoxyborohydride, the reaction is believed to proceed through a six-membered cyclic transition state.

Role As a Core Scaffold and Precursor in Complex Molecule Construction

Integration into Advanced Organic Scaffolds and Ring Systems

The carbamate-protected cyclopentylamine framework of tert-Butyl (3-(methylamino)cyclopentyl)carbamate provides a robust platform for the elaboration of more complex and sterically demanding organic scaffolds. The Boc (tert-butoxycarbonyl) protecting group offers stability under a range of reaction conditions, allowing for selective manipulation of other parts of the molecule. Following the construction of a desired molecular backbone, the Boc group can be readily removed under acidic conditions to reveal a primary amine, which can then participate in further synthetic transformations.

This strategic protection allows for the sequential addition of various substituents to the cyclopentyl ring, enabling the construction of densely functionalized molecules. The secondary methylamino group can also be a site for further derivatization, leading to the creation of intricate and diverse molecular frameworks. While specific examples directly employing this compound in the synthesis of complex fused ring systems are not extensively documented in publicly available literature, the utility of similar carbamate-protected diamines in such applications is well-established. For instance, related carbamate (B1207046) derivatives have been utilized in the synthesis of fused tricyclic compounds that are of interest in medicinal chemistry.

Utility in the Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. The bifunctional nature of this compound, possessing two distinct amine functionalities, makes it an attractive precursor for the synthesis of various nitrogen-containing heterocyclic systems.

Following the deprotection of the primary amine, both the resulting amino group and the inherent secondary methylamino group can participate in cyclization reactions to form a range of heterocyclic structures fused to the cyclopentyl core. Depending on the reaction partners and conditions, this can lead to the formation of five, six, or even larger membered rings containing one or more nitrogen atoms. For example, the diamine functionality can, in principle, be used to construct pyridopyrimidine or other fused pyrimidine systems, which are known to be important pharmacophores. One notable example in the broader context of related scaffolds is the use of a cyclopentyl moiety in the synthesis of 7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine derivatives, highlighting the value of the cyclopentyl scaffold in constructing medicinally relevant heterocycles. nih.gov

Precursor to Structurally Diverse Cyclopentylamine Derivatives

The primary utility of this compound lies in its role as a precursor to a wide array of cyclopentylamine derivatives. The differential reactivity of the Boc-protected primary amine and the secondary methylamine (B109427) allows for selective functionalization.

The secondary amine can undergo a variety of chemical transformations, including but not limited to:

Alkylation: Introduction of new alkyl groups.

Acylation: Formation of amides.

Sulfonylation: Formation of sulfonamides.

Reductive amination: Reaction with aldehydes or ketones to introduce more complex side chains.

Following these modifications, the Boc group can be removed to liberate the primary amine, which can then be subjected to a separate set of chemical reactions. This sequential functionalization strategy enables the synthesis of a vast library of structurally diverse cyclopentylamine derivatives from a single, readily available starting material. A patent highlights the use of a closely related compound, (1S,3R)-3-(tert-Butoxycarbonyl-methyl-amino)-cyclopentanecarboxylic acid, as a precursor for 3-substituted cyclopentylamine derivatives, underscoring the synthetic potential of this scaffold. google.com

Contributions to the Development of Privileged Structures in Medicinal Chemistry Research

A "privileged structure" is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. The cyclopentane (B165970) ring is a common motif in many biologically active compounds due to its ability to adopt various conformations, allowing it to present appended functional groups in a precise three-dimensional arrangement for optimal target binding.

While this compound itself is a building block, the cyclopentylamine scaffold it provides can be considered a component of potentially privileged structures. By systematically modifying the functional groups attached to the cyclopentane core, medicinal chemists can explore a wide chemical space to identify compounds with desired biological activities. The carbamate group is a key structural element in numerous approved therapeutic agents, valued for its chemical stability and ability to participate in hydrogen bonding interactions with biological targets. nih.gov The combination of the cyclopentyl scaffold and the amine functionalities provides a foundation for the development of novel therapeutic agents.

Scaffold Engineering and Conformational Control through Stereochemistry

The use of stereochemically pure isomers of this building block allows for precise control over the spatial arrangement of the functional groups in the final molecule. This is a critical aspect of modern drug design, where the specific chirality of a molecule can be the difference between a potent therapeutic agent and an inactive or even harmful compound.

The carbamate group itself can influence the local conformation of the molecule. Due to the partial double-bond character of the C-N bond, carbamates can exist as a mixture of syn and anti rotamers. nih.gov The conformational landscape of carbamates is a subject of ongoing research, with studies combining spectroscopic techniques and computational methods to understand the conformational preferences of carbamate-containing molecules. nih.gov This understanding of conformational behavior is essential for designing molecules with the desired pre-organization for binding to a biological target.

Interactive Data Table: Stereoisomers of this compound

| Stereoisomer | CAS Number | Structure (Simplified Representation) |

| (1S,3R)-isomer | 1821739-64-3 | N/A |

| (1R,3S)-isomer | Not readily available | N/A |

| cis-isomer | Not readily available | N/A |

| trans-isomer | Not readily available | N/A |

Computational and Theoretical Studies on Tert Butyl 3 Methylamino Cyclopentyl Carbamate and Its Derivatives

Conformational Analysis and Energy Landscapes

The biological activity and chemical reactivity of flexible molecules like tert-butyl (3-(methylamino)cyclopentyl)carbamate are intrinsically linked to their three-dimensional structure. Conformational analysis, therefore, is a critical first step in understanding their behavior. The cyclopentane (B165970) ring, the carbamate (B1207046) group, and the methylamino substituent all contribute to a complex conformational landscape.

The cyclopentane ring is not planar and exists in puckered conformations, primarily the envelope and twist forms, to alleviate angle and torsional strain. The substituents on the ring, the tert-butylcarbamate (B1260302) and methylamino groups, can occupy either axial or equatorial-like positions in these puckered structures. The relative orientation of these two groups (cis or trans) significantly influences the stability of different conformers.

Computational methods, such as molecular mechanics (MM) and density functional theory (DFT), are employed to explore the potential energy surface of these molecules. By systematically rotating the rotatable bonds—such as the C-N bonds of the carbamate and methylamino groups—and varying the ring pucker, a detailed energy landscape can be mapped. This landscape reveals the low-energy, stable conformations and the energy barriers that separate them. For instance, studies on similar carbamate-containing molecules have shown that the carbamate group itself can exist in different conformations due to rotation around the C-O and C-N bonds. chemrxiv.org

The relative energies of the different conformers are determined by a combination of steric hindrance, intramolecular hydrogen bonding, and torsional strain. For example, a conformation where the bulky tert-butyl group is in a pseudo-equatorial position is generally favored to minimize steric clashes. Intramolecular hydrogen bonding between the amine proton and the carbamate carbonyl oxygen can also stabilize certain geometries.

A representative, albeit simplified, energy landscape might show several local minima corresponding to different ring puckers and substituent orientations. The global minimum would represent the most stable and likely most populated conformation in a given environment. Understanding this landscape is crucial as the molecule may need to adopt a specific, higher-energy conformation to bind to a biological target. nih.govrsc.org

Table 1: Calculated Relative Energies of Representative Conformers of trans-tert-Butyl (3-(methylamino)cyclopentyl)carbamate

| Conformer | Cyclopentane Pucker | Substituent Orientation (Carbamate, Methylamino) | Relative Energy (kcal/mol) |

| 1 | Envelope | Pseudo-equatorial, Pseudo-equatorial | 0.00 |

| 2 | Twist | Pseudo-equatorial, Pseudo-axial | 1.25 |

| 3 | Envelope | Pseudo-axial, Pseudo-equatorial | 2.50 |

| 4 | Twist | Pseudo-axial, Pseudo-axial | 3.80 |

Note: The data in this table is illustrative and based on general principles of conformational analysis. Actual values would be derived from specific quantum chemical calculations.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed picture of the electronic structure of this compound. These calculations can elucidate properties such as molecular orbital energies, charge distributions, and electrostatic potentials, which are fundamental to understanding the molecule's reactivity.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO is typically localized on the electron-rich regions of the molecule, such as the nitrogen atoms of the amine and carbamate groups, and its energy is related to the molecule's ability to donate electrons (nucleophilicity). The LUMO, conversely, is associated with electron-deficient regions and its energy indicates the molecule's propensity to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability.

Calculations on similar carbamate structures have shown that the lone pair of electrons on the nitrogen atom of the carbamate is delocalized into the carbonyl group, which affects its basicity and nucleophilicity compared to the methylamino group. acs.org The methylamino group, with its more localized lone pair, is generally the more nucleophilic center in the molecule.

Maps of the molecular electrostatic potential (MEP) can visually represent the charge distribution. These maps typically show negative potential (red) around the carbonyl oxygen of the carbamate, indicating a region susceptible to electrophilic attack, and positive potential (blue) around the amine and carbamate N-H protons, highlighting their potential as hydrogen bond donors.

Reactivity indices, such as Fukui functions, can also be calculated to predict the most likely sites for nucleophilic, electrophilic, and radical attack. For instance, the Fukui function for nucleophilic attack (f+) would likely be highest on the carbonyl carbon of the carbamate, while the function for electrophilic attack (f-) would be concentrated on the nitrogen atoms.

Table 2: Calculated Electronic Properties of this compound

| Property | Value | Interpretation |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability (nucleophilicity) |

| LUMO Energy | 1.2 eV | Indicates electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap | 7.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.8 D | Indicates overall polarity of the molecule |

| Mulliken Charge on Methylamino N | -0.45 e | Higher negative charge suggests greater nucleophilicity |

| Mulliken Charge on Carbamate N | -0.30 e | Lower negative charge due to resonance delocalization |

Note: The data in this table is illustrative and based on typical values for similar organic molecules. Actual values would be derived from specific quantum chemical calculations.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can be used to investigate the mechanisms of reactions involving this compound, both in its synthesis and its subsequent transformations. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed.

A key reaction is the formation of the carbamate itself, often through the reaction of an amino-cyclopentanol precursor with a reagent like di-tert-butyl dicarbonate (B1257347). Theoretical modeling can help to elucidate the stepwise mechanism of this reaction, including the nucleophilic attack of the amine on the carbonyl carbon and the subsequent departure of the leaving group. The calculated activation energy for this process can provide insights into the reaction kinetics.

Another important area of study is the reactivity of the methylamino group. For example, its alkylation or acylation can be modeled to understand the reaction pathway and predict the feasibility of such transformations. Transition state theory is used to locate the saddle point on the potential energy surface that corresponds to the transition state of a particular reaction step. The geometry and energy of the transition state are crucial for determining the reaction rate.

For instance, in the alkylation of the methylamino group, the transition state would involve the partial formation of a new C-N bond and the partial breaking of the bond in the alkylating agent. The energy of this transition state, relative to the reactants, gives the activation energy. Computational analysis can also help to understand the role of solvents and catalysts in these reactions by including them in the theoretical model. researchgate.net

Ligand-Protein Interaction Modeling of Derived Scaffolds

Derivatives of this compound can serve as scaffolds for the design of ligands that bind to biological targets such as enzymes or receptors. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein to form a stable complex. researchgate.net

The process begins with the three-dimensional structures of the ligand and the protein, which can be obtained from experimental methods like X-ray crystallography or NMR, or from homology modeling. The docking algorithm then samples a large number of possible binding poses of the ligand in the protein's active site and uses a scoring function to estimate the binding affinity for each pose.

The scoring function typically takes into account factors such as electrostatic interactions, hydrogen bonding, van der Waals forces, and the desolvation penalty upon binding. The pose with the best score is predicted to be the most likely binding mode.

For scaffolds derived from this compound, the carbamate group can act as a hydrogen bond donor (N-H) and acceptor (C=O). The methylamino group can also participate in hydrogen bonding and can be protonated at physiological pH to form a salt bridge with a negatively charged residue in the protein's active site. The cyclopentyl ring provides a rigid scaffold that can be functionalized to introduce other groups that can interact with specific pockets of the binding site.

Molecular dynamics (MD) simulations can be used to further refine the docked complex and to study the dynamic behavior of the ligand-protein system over time. These simulations can provide insights into the stability of the binding mode and the role of protein flexibility in ligand recognition. nih.gov

Table 3: Predicted Binding Interactions of a Hypothetical Derivative with a Kinase Active Site

| Derivative Functional Group | Interacting Protein Residue | Interaction Type | Predicted Binding Affinity (ΔG, kcal/mol) |

| Carbamate C=O | Lysine (backbone NH) | Hydrogen Bond | -8.5 |

| Methylamino NH2+ | Aspartate (side chain COO-) | Salt Bridge | - |

| Phenyl substituent | Phenylalanine | π-π Stacking | - |

| Hydroxyl substituent | Serine | Hydrogen Bond | - |

Note: This table presents a hypothetical scenario to illustrate the types of interactions that can be modeled. The specific residues and affinity would depend on the actual protein target and ligand structure.

Predictive Modeling of Synthetic Outcomes and Selectivity

Predicting the outcome and selectivity of chemical reactions is a major goal of computational chemistry. For a molecule like this compound, which has multiple reactive sites, predicting the regioselectivity and stereoselectivity of a reaction is particularly important.

For example, if the molecule is to be further functionalized, will the reaction occur at the methylamino group or the carbamate nitrogen? If a new stereocenter is formed, which diastereomer will be the major product?

Quantum chemical calculations can be used to compare the activation energies of competing reaction pathways. The pathway with the lower activation energy is expected to be the kinetically favored one, leading to the major product. For instance, by calculating the transition state energies for an electrophilic attack at the two different nitrogen atoms, the regioselectivity of the reaction can be predicted.

In addition to quantum mechanics-based methods, machine learning models are increasingly being used to predict reaction outcomes. mit.edunih.gov These models are trained on large datasets of known reactions and can learn to recognize patterns that correlate reactants, reagents, and products. By inputting the structure of this compound and a set of reaction conditions into a trained model, it may be possible to predict the major product with a certain degree of confidence.

These predictive models can also be applied to questions of stereoselectivity. For reactions involving chiral catalysts, computational modeling can be used to build models of the catalyst-substrate complex and to rationalize the observed stereochemical outcome. This understanding can then be used to design new catalysts that provide even higher levels of selectivity. rsc.org

Advanced Spectroscopic and Analytical Techniques for the Structural Elucidation of this compound

The comprehensive structural characterization of complex organic molecules like this compound is fundamental to understanding its chemical properties and behavior. Beyond routine identification, a suite of advanced analytical techniques is employed to resolve intricate structural details, such as stereochemistry, three-dimensional conformation, and isomeric purity. These methods provide a deeper insight into the molecule's architecture, which is critical in fields such as medicinal chemistry and material science. This article focuses on the application of such advanced spectroscopic and analytical techniques for the detailed structural elucidation of this specific carbamate compound.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation Non Identification Focus

The definitive determination of a molecule's structure, particularly one with multiple stereocenters like tert-Butyl (3-(methylamino)cyclopentyl)carbamate, necessitates the use of sophisticated analytical methodologies. These techniques go beyond simple confirmation of connectivity to probe the spatial arrangement of atoms and the subtle energetic landscapes the molecule occupies.

Future Directions and Emerging Research Avenues

Potential for Catalyst Discovery in Asymmetric Synthesis of the Compound

The creation of enantiomerically pure tert-Butyl (3-(methylamino)cyclopentyl)carbamate is a critical area for future research, with the discovery of novel catalysts being a key objective. The asymmetric synthesis of cyclic amines and their carbamate (B1207046) derivatives is a field ripe for innovation. Current research on related structures, such as chiral cyclopentyl β-amino esters, has demonstrated the efficacy of chiral dirhodium catalysts in achieving high enantioselectivity through [3+2] cycloaddition reactions. nih.govresearchgate.net Future investigations could focus on adapting and optimizing such catalytic systems for the specific stereoselective synthesis of the target molecule.

Furthermore, the development of organocatalysis presents a promising metal-free alternative. Chiral Brønsted acids and bifunctional amine-squaramide catalysts have shown success in the asymmetric synthesis of various amine-containing compounds. frontiersin.org Tailoring these organocatalysts to control the stereochemistry at the C1 and C3 positions of the cyclopentane (B165970) ring in this compound is a significant but potentially rewarding challenge. Biocatalysis, employing enzymes such as transaminases, also offers a green and highly selective approach to chiral amine synthesis that warrants exploration for this specific target.

Integration into Flow Chemistry Methodologies for Scalable Production

To meet potential industrial demand, the development of scalable and efficient manufacturing processes for this compound is paramount. Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing in terms of safety, efficiency, and scalability. Research into the continuous synthesis of carbamates has already shown promise, utilizing packed-bed reactors and immobilized catalysts to achieve high yields and purity. beilstein-journals.orgnih.gov

Future work should focus on translating the synthesis of this compound into a continuous flow process. This would involve the optimization of reaction parameters such as temperature, pressure, and residence time, as well as the development of robust immobilized catalysts or reagents suitable for prolonged use in a flow reactor. The integration of in-line purification techniques could further streamline the production process, leading to a more cost-effective and environmentally friendly manufacturing route. For instance, a practical synthesis of the closely related trans-tert-butyl-2-aminocyclopentylcarbamate has been developed, providing a foundation for multigram scale production without the need for chromatography, a methodology that could be adapted to a flow chemistry setup. nih.gov

Exploration of Novel Bio-inspired Synthetic Routes

Nature often provides elegant and efficient pathways for the synthesis of complex molecules. Bio-inspired synthesis, which mimics natural processes, is an emerging area that could offer novel routes to this compound. While direct bio-inspired routes to this specific compound are not yet established, research into the synthesis of related aminocyclopentane cores from natural product precursors provides a conceptual framework. nih.gov

Future research could investigate enzymatic or chemo-enzymatic pathways for the key bond-forming steps in the synthesis of the aminocyclopentane backbone. For example, enzymes could be employed for the stereoselective amination of a cyclopentanone (B42830) precursor. Additionally, starting materials derived from renewable bio-based feedstocks could be explored to develop a more sustainable synthesis. The development of a "green" synthesis would not only be environmentally beneficial but could also offer economic advantages. A bioinspired synthesis of cucurbitane triterpenoids, which involves a tandem rearrangement to construct the core ring system, showcases the power of mimicking nature's strategies in complex molecule synthesis. nih.gov

Development of High-Throughput Synthesis Strategies for its Derivatives

To fully explore the potential applications of this compound, the synthesis and screening of a diverse library of its derivatives are essential. High-throughput synthesis (HTS) and combinatorial chemistry are powerful tools for rapidly generating large numbers of compounds for biological or material science screening. eurekaselect.commanuscriptpoint.com

Future efforts in this area should focus on developing a robust and versatile synthetic platform that allows for the facile modification of the core structure of this compound. This could involve parallel synthesis techniques to introduce a variety of substituents on the methylamino group or to replace the tert-butyl carbamate with other functional moieties. The development of efficient purification and characterization methods compatible with high-throughput workflows will also be crucial. High-throughput screening assays can then be employed to rapidly identify derivatives with desired properties, accelerating the discovery of new leads in areas such as drug discovery and materials science. nih.govmdpi.com

Unexplored Reactivity Patterns and Synthetic Opportunities

The this compound molecule possesses several functional groups—a secondary amine, a carbamate, and a cyclopentane ring—that offer opportunities for further chemical transformations. The exploration of its unexplored reactivity patterns could lead to the discovery of novel synthetic methodologies and the creation of new molecular architectures.

The N-Boc protecting group, while generally stable, can participate in a range of chemical reactions. Future research could investigate the selective functionalization of the C-H bonds of the cyclopentane ring, directed by the carbamate or amino groups. Palladium-catalyzed C-H activation has been successfully applied to other carbamate-containing molecules and could be a fruitful area of investigation for this compound. researchgate.net Furthermore, the secondary amine provides a handle for various coupling reactions to introduce new substituents and build molecular complexity. The development of multicatalytic cascade reactions, where multiple transformations occur in a single pot, could also lead to the efficient synthesis of highly functionalized cyclopentane derivatives from this versatile building block. nih.gov

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing tert-Butyl (3-(methylamino)cyclopentyl)carbamate?

The synthesis typically involves protecting the amine group using tert-butyl dicarbonate (Boc₂O) under basic conditions. A common method includes:

- Reacting 3-(methylamino)cyclopentylamine with Boc₂O in anhydrous dichloromethane or ethyl acetate.

- Using a base such as triethylamine (1–2 equiv) to deprotonate the amine and facilitate carbamate formation.

- Maintaining a temperature range of 0–25°C to minimize side reactions.

- Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to isolate the product in >80% yield .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.4–1.5 ppm (9H, tert-butyl), δ 3.0–3.5 ppm (cyclopentyl CH-NH), and δ 2.5–2.8 ppm (N-methyl group).

- ¹³C NMR : Signals at ~155 ppm (carbamate carbonyl) and ~80 ppm (tert-butyl quaternary carbon).

- Mass Spectrometry (MS) : ESI-MS should show [M+H]⁺ matching the molecular formula (C₁₁H₂₂N₂O₂, calculated 230.17 g/mol).

- IR Spectroscopy : Stretch at ~1700 cm⁻¹ confirms the carbamate carbonyl group .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Acidic Conditions : The Boc group is cleaved by strong acids (e.g., TFA/HCl), releasing the free amine.

- Basic Conditions : Stable under mild bases (pH <10) but degrades in strong alkaline environments.

- Thermal Stability : Decomposes above 150°C; store at –20°C under inert atmosphere for long-term stability .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectral data and computational predictions?

- Multi-Technique Validation : Cross-validate NMR/IR data with X-ray crystallography (if crystalline) or high-resolution MS.

- Computational Modeling : Use density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental values. Adjust solvation models (e.g., PCM for polar solvents) to improve accuracy .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- The carbamate’s carbonyl oxygen stabilizes transition states via resonance, enhancing electrophilicity.

- Steric hindrance from the tert-butyl group slows reactions at the carbamate site but directs nucleophiles to the methylamino group.

- Kinetic studies (e.g., Eyring plots) can quantify activation parameters for substitution pathways .

Q. How can enantiomeric purity be optimized during synthesis, and what analytical methods are most effective?

- Chiral Resolution : Use chiral auxiliaries or enantioselective catalysts (e.g., BINOL-derived ligands) during synthesis.

- Analytical Methods :

Q. What computational approaches predict the compound’s biological interactions, such as enzyme inhibition?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to target enzymes (e.g., proteases). Focus on hydrogen bonding between the carbamate group and catalytic residues.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and free energy changes (MM-PBSA/GBSA) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in observed vs. expected reaction yields?

Q. What strategies mitigate conflicting bioactivity data across cell-based assays?

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to assess selectivity.

- Metabolic Stability Tests : Use liver microsomes to evaluate if rapid degradation underlies inconsistent activity .

Methodological Best Practices

Q. What protocols ensure safe handling and disposal of this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.

- Waste Disposal : Neutralize with dilute HCl before incineration or disposal as hazardous organic waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.